![molecular formula C8H11N5O B1488735 (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine CAS No. 2090613-10-6](/img/structure/B1488735.png)
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Descripción general
Descripción
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with an ethoxy group at the 8th position and a methanamine group at the 3rd position
Mecanismo De Acción
Target of Action
The primary targets of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. In particular, c-Met is involved in the regulation of cell growth, motility, and morphogenesis, while VEGFR-2 is a key mediator of vascular endothelial growth factor-induced angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the kinases, leading to changes in cell growth and survival. Specifically, the compound exhibits excellent inhibitory activities against c-Met and VEGFR-2 kinases .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these disruptions can lead to the inhibition of tumor growth and metastasis .
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis . For instance, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Análisis Bioquímico
Biochemical Properties
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with bacterial enzymes, where it exhibits antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . The compound binds to the active sites of these enzymes, disrupting their normal function and leading to bacterial cell death. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and protein production, leading to cell lysis and death . In mammalian cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, in bacterial cells, the compound inhibits the activity of enzymes involved in cell wall synthesis, leading to cell death. In mammalian cells, it can activate or inhibit signaling proteins, thereby modulating cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the production of specific proteins and enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. In in vitro studies, the compound’s antibacterial activity remains effective over several hours, while in in vivo studies, its effects can persist for days, depending on the dosage and administration method.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, such as liver and kidney damage, due to its impact on cellular metabolism and enzyme activity. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect, while exceeding this threshold can lead to toxicity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites. Additionally, the compound can influence the activity of enzymes involved in energy production, such as those in the glycolysis and tricarboxylic acid cycle, leading to changes in cellular energy levels and metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin, which facilitates its distribution to different cellular compartments. The compound’s localization and accumulation within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, the compound can accumulate in the mitochondria, affecting energy production and metabolic activity. The precise localization of the compound within cells can determine its overall impact on cellular function and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine typically involves the formation of the triazole and pyrazine rings followed by the introduction of the ethoxy and methanamine groups. One common synthetic route starts with the cyclization of appropriate precursors to form the triazole ring, followed by the fusion with a pyrazine derivative. The ethoxy group can be introduced via an ethylation reaction, and the methanamine group is typically added through a reductive amination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process would also need to ensure the purity and consistency of the final product, which may involve purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.
Substitution: The ethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays or as a ligand in receptor studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the specific substituents and their positions.
Imidazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and have a wide range of biological activities.
Uniqueness
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-14-8-7-12-11-6(5-9)13(7)4-3-10-8/h3-4H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBMPGYUMJVPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)

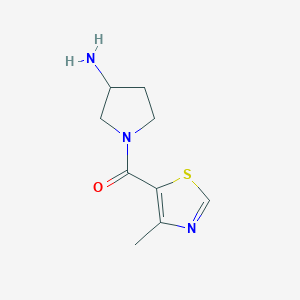
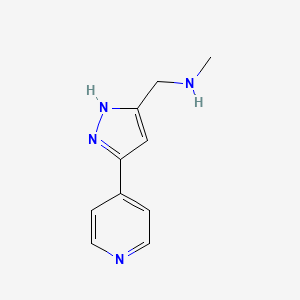
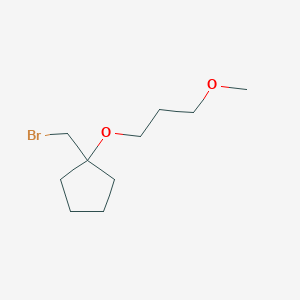
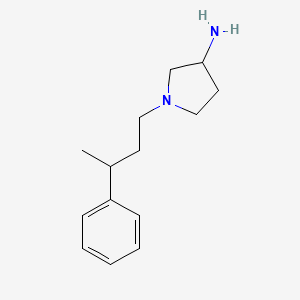


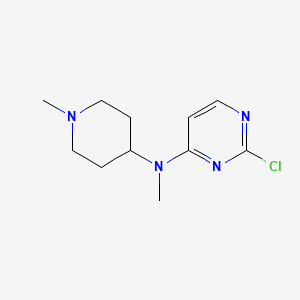
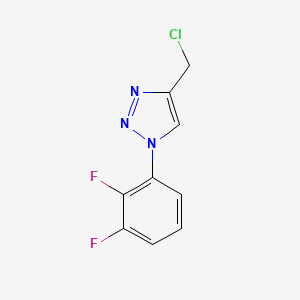
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
